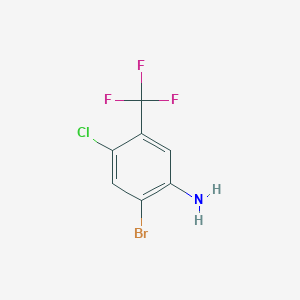
2-Bromo-4-chloro-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-5-(trifluoromethyl)aniline is a compound that is part of a family of aniline derivatives which are important in various chemical syntheses, including the preparation of agrochemical intermediates and functional molecules. The presence of bromo, chloro, and trifluoromethyl groups within the molecule suggests that it has distinct electronic properties and reactivity patterns that can be exploited in synthetic chemistry .
Synthesis Analysis
The synthesis of related aniline derivatives often involves the use of starting materials such as commercially available anilines and halogenated reagents. For instance, a method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes uses BrCF2CF2Br and anilines under blue LED irradiation, indicating that similar conditions could potentially be applied to synthesize 2-Bromo-4-chloro-5-(trifluoromethyl)aniline . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction followed by an addition reaction demonstrates the complexity and multi-step nature of aniline derivative synthesis .
Molecular Structure Analysis
The molecular structure of aniline derivatives is significantly influenced by the substituents attached to the aromatic ring. For example, chloro, bromo, and ethynyl substituents have been found to play similar roles in the crystal structures of 4-substituted anilines due to their comparable polarizations . This suggests that the bromo and chloro substituents in 2-Bromo-4-chloro-5-(trifluoromethyl)aniline would have a similar impact on its molecular structure.
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions, including bromination and fluoroalkylation, to yield products with different substitution patterns. The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, for example, involves bromination under specific conditions, which could be relevant to the chemical reactions that 2-Bromo-4-chloro-5-(trifluoromethyl)aniline might undergo . Furthermore, the synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones through a cascade reaction without the use of transition metals showcases the diverse synthetic routes available for aniline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives like 2-Bromo-4-chloro-5-(trifluoromethyl)aniline can be deduced from vibrational spectroscopy studies and quantum chemical calculations. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been investigated using FT-IR and FT-Raman spectra, and DFT computations have been used to derive optimized geometry, vibrational wavenumbers, and molecular electrostatic potential surfaces . These studies provide insights into the influence of substituents on the vibrational wavenumbers and the electron density distribution within the molecule, which are crucial for understanding the reactivity and stability of the compound.
Applications De Recherche Scientifique
Application 1: Inhibitors of Hepatitis C Virus (HCV) NS3 Protease
- Summary of the Application : 2-Bromo-5-(trifluoromethyl)aniline is used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease . This is significant because HCV NS3 protease is a key enzyme in the life cycle of the hepatitis C virus, and inhibiting its function can help treat hepatitis C.
- Methods of Application : While the exact methods of application or experimental procedures were not detailed in the sources, the general process involves using 2-Bromo-5-(trifluoromethyl)aniline in the synthesis of the inhibitors, which are then evaluated biochemically for their effectiveness against HCV NS3 protease .
Application 2: Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . 2-Bromo-5-(trifluoromethyl)aniline could potentially be used in the synthesis of these compounds.
- Methods of Application : The synthesis of TFMP derivatives typically involves various organic reactions, including halogenation, fluorination, and aromatic substitution . The exact methods of application or experimental procedures for using 2-Bromo-5-(trifluoromethyl)aniline in these processes were not detailed in the sources.
- Results or Outcomes : TFMP derivatives have been used in the protection of crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-4-chloro-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVITUACFGUYVKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504863 |
Source


|
| Record name | 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |
CAS RN |
193090-44-7 |
Source


|
| Record name | 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

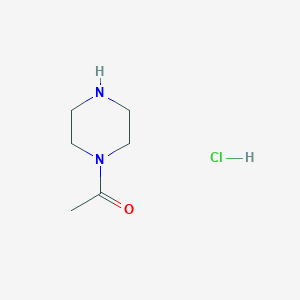
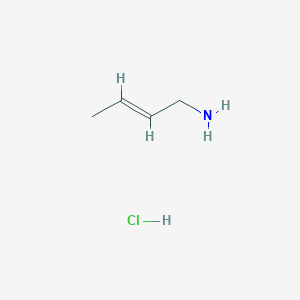


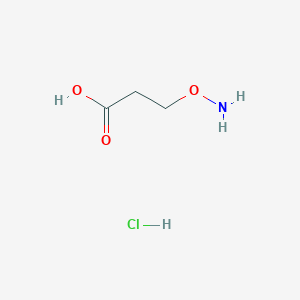
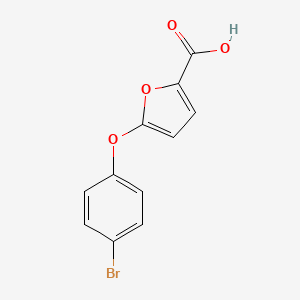
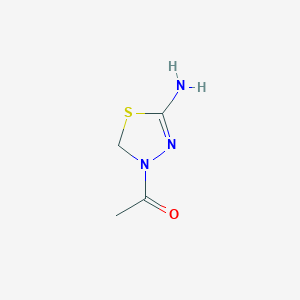
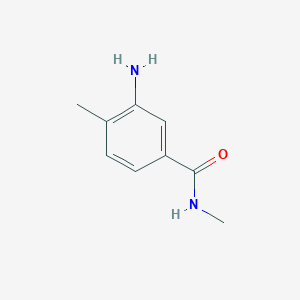
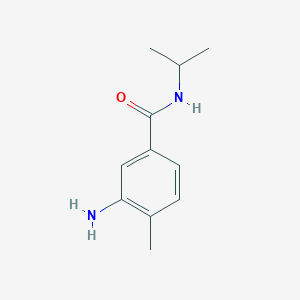
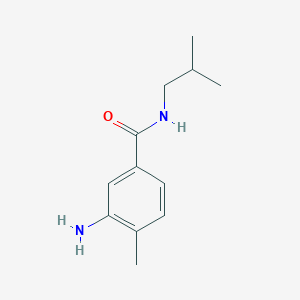
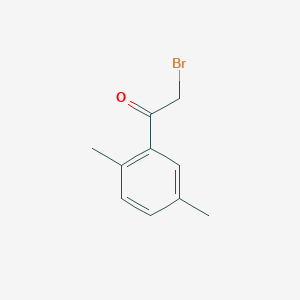

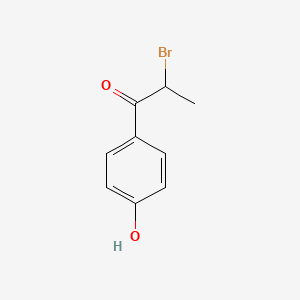
![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)